Cas no 41134-88-7 (1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride)
![1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride structure](https://ja.kuujia.com/scimg/cas/41134-88-7x500.png)
1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride 化学的及び物理的性質
名前と識別子
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- 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride
- 6-Methyl-2-phenyl-10-(phenylthio)-1,2-dihydro-24-anthra[1,9-bc]thiophene chloride
- 6-Methyl-2-phenyl-10-(phenylthio)-1H-anthra[1,9-bc]thiophenium chloride
- CID 3246498
- NSC 156529
- NSC-156529
- 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride
- CHEMBL2001144
- 6-Methyl-2-phenyl-10-phenylsulfanyl-1H-anthra[1,9-bc]thiophenium chloride
- 41134-88-7
- 1H-Anthra[1, 6-methyl-2-phenyl-10-(phenylthio)-, chloride
- NSC156529
- NSC156529 >=98% (HPLC)
- AKOS040749046
-
- インチ: InChI=1S/C28H21S2.ClH/c1-19-22-14-8-16-25(29-20-10-4-2-5-11-20)27(22)24-18-30(21-12-6-3-7-13-21)26-17-9-15-23(19)28(24)26;/h2-17H,18H2,1H3;1H/q+1;/p-1
- InChIKey: KLQVNXJBZZWIIV-UHFFFAOYSA-M
- ほほえんだ: CC1=C2C=CC=C(C2=C3C[S+](C4=CC=CC1=C34)C5=CC=CC=C5)SC6=CC=CC=C6.[Cl-]
計算された属性
- せいみつぶんしりょう: 456.07700
- どういたいしつりょう: 456.077
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 577
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 50.60000
- LogP: 5.00650
1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | RBA13488-5 mg |
NSC156529 |
41134-88-7 | 5mg |
$231.00 | 2023-01-02 | ||
Biosynth | RBA13488-50 mg |
NSC156529 |
41134-88-7 | 50mg |
$1,109.00 | 2023-01-02 | ||
Biosynth | RBA13488-10 mg |
NSC156529 |
41134-88-7 | 10mg |
$369.60 | 2023-01-02 | ||
Biosynth | RBA13488-25 mg |
NSC156529 |
41134-88-7 | 25mg |
$693.00 | 2023-01-02 | ||
Biosynth | RBA13488-100 mg |
NSC156529 |
41134-88-7 | 100MG |
$1,774.00 | 2023-01-02 |
1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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9. Back matter
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chlorideに関する追加情報
Introduction to 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride (CAS No. 41134-88-7) and Its Emerging Applications in Chemical Biology
The compound 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride (CAS No. 41134-88-7) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This organometallic complex, characterized by its anthra[1,9-bc]thiophenium core, exhibits remarkable stability and reactivity, making it a valuable scaffold for designing novel pharmaceuticals and materials. The presence of multiple aromatic and sulfur-containing moieties not only enhances its solubility in polar solvents but also imparts distinct photophysical properties, which are increasingly being exploited in biotechnological applications.
Recent advancements in the synthesis and characterization of this compound have revealed its potential as a versatile intermediate in organic synthesis. The 6-methyl-2-phenyl substituents on the thiophene ring contribute to its ability to participate in various cycloaddition reactions, including [3+2] and [4+2] processes, which are pivotal in constructing complex molecular architectures. Furthermore, the 10-(phenylthio) moiety introduces a thiol group that can engage in metal coordination or disulfide bond formation, providing a means to modulate its interactions with biological targets. These features have made it an attractive candidate for developing targeted drug delivery systems and imaging agents.
The chloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in biochemical assays and cellular studies. Studies have demonstrated that 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride can act as a photosensitizer when exposed to specific wavelengths of light, generating reactive oxygen species that exhibit cytotoxic effects on malignant cells. This photodynamic activity has been explored in combination with traditional chemotherapy regimens to improve treatment efficacy while minimizing systemic toxicity.
In the realm of material science, the electron-deficient nature of the anthra[1,9-bc]thiophenium core makes it an excellent candidate for organic semiconductors. Researchers have leveraged its conjugated system to develop high-performance organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The 6-methyl-2-phenyl and 10-(phenylthio) substituents further refine its electronic properties by tuning the energy levels of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) states. This optimization has led to devices with improved charge carrier mobility and luminescence efficiency.
From a medicinal chemistry perspective, the structural motifs present in this compound offer a rich platform for drug discovery. The thiophene ring is a well-documented scaffold in medicinal chemistry due to its ability to interact with biological macromolecules through hydrophobic and π-stacking interactions. The introduction of aryl groups enhances binding affinity by increasing surface area contact points with target proteins. Recent computational studies have identified potential binding pockets within enzymes associated with metabolic pathways relevant to neurological disorders. This has spurred interest in synthesizing analogs of 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride as candidates for small-molecule modulators.
The compound’s stability under various environmental conditions also makes it suitable for industrial applications. For instance, it has been investigated as a corrosion inhibitor due to its ability to adsorb onto metal surfaces and form protective layers. Additionally, its fluorescence properties have been utilized in sensors for detecting trace amounts of metal ions or small organic molecules. These applications highlight the broad utility of this heterocyclic derivative beyond pharmaceuticals.
Future research directions may focus on expanding the chemical diversity of this scaffold through functionalization strategies that introduce additional reactive sites or alter electronic distributions. Advances in synthetic methodologies could enable the preparation of derivatives with tailored properties for specific applications. Collaborative efforts between chemists and biologists will be essential to fully realize the therapeutic potential of compounds like 1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride.
In conclusion,1H-Anthra[1,9-bc]thiophenium, 6-methyl-2-phenyl-10-(phenylthio)-, chloride (CAS No. 41134-88-7) stands as a paradigm of innovation in chemical biology. Its unique structural features enable diverse applications ranging from photodynamic therapy to advanced materials science. As our understanding of its reactivity and biological interactions continues to grow,this compound promises to remain at the forefront of interdisciplinary research, driving progress across multiple scientific domains.
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